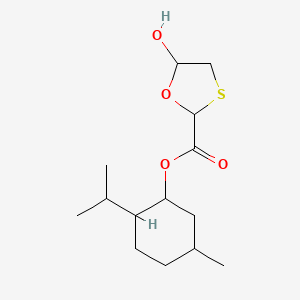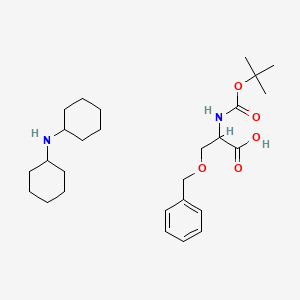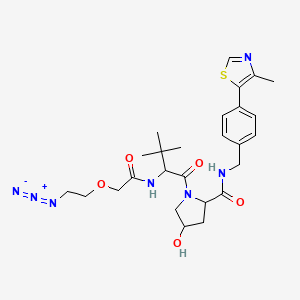![molecular formula C21H21N3O4 B13398681 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Photo-Methionine is a diazirine-containing, Fmoc-protected methionine amino acid and multifunctional photo-crosslinker. It is used in peptide synthesis and photoaffinity labeling of cellular targets and protein-protein interactions. Upon UV light (approximately 360 nm) irradiation, it forms a covalent bond, making it a valuable tool in drug discovery research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Photo-Methionine involves the incorporation of a diazirine group into the methionine amino acid. The diazirine ring is introduced through a series of chemical reactions, starting with the formation of 4,4’-azi-pentanal, followed by Strecker amino acid synthesis to obtain racemic Photo-Methionine. The L enantiomer is then separated by enzymatic resolution of the acetamide .
Industrial Production Methods: Industrial production of Fmoc-L-Photo-Methionine typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu-based strategies. The Fmoc group is introduced through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The peptide is then cleaved from the solid support using trifluoroacetic acid (TFA) and appropriate scavengers to minimize modification or destruction of sensitive amino acids .
化学反応の分析
Types of Reactions: Fmoc-L-Photo-Methionine undergoes various chemical reactions, including:
Photoactivation: Upon exposure to UV light, the diazirine ring releases nitrogen gas (N₂) and forms a highly reactive carbene intermediate.
Oxidation and Reduction: The methionine residue can undergo reversible oxidation, forming methionine sulfoxide and methionine sulfone.
Common Reagents and Conditions:
Photoactivation: UV light (approximately 360 nm) is used to activate the diazirine ring.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Major Products:
科学的研究の応用
Fmoc-L-Photo-Methionine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Fmoc-L-Photo-Methionine involves the photoactivation of the diazirine ring upon exposure to UV light. This results in the release of nitrogen gas and the formation of a highly reactive carbene intermediate. The carbene intermediate then forms a covalent bond with the target molecule, enabling photoaffinity labeling of cellular targets and protein-protein interactions .
類似化合物との比較
Fmoc-L-Photo-Leucine: Another diazirine-containing, Fmoc-protected amino acid used for photoaffinity labeling.
Fmoc-L-Photo-Phenylalanine: A similar compound with a diazirine group, used in peptide synthesis and photoaffinity labeling.
H-L-Photo-Lysine Hydrochloride: A diazirine-containing amino acid used for photo-crosslinking.
Uniqueness: Fmoc-L-Photo-Methionine is unique due to its incorporation of the methionine residue, which can undergo reversible oxidation. This property allows it to be used in studies involving oxidative stress and redox biology, making it distinct from other diazirine-containing amino acids .
特性
分子式 |
C21H21N3O4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid |
InChI |
InChI=1S/C21H21N3O4/c1-21(23-24-21)11-10-18(19(25)26)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,27)(H,25,26) |
InChIキー |
QKMQUEIDJLPYHS-UHFFFAOYSA-N |
正規SMILES |
CC1(N=N1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ferrocene, [1-(dimethylamino)ethyl]-](/img/structure/B13398602.png)
![2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane](/img/structure/B13398603.png)



![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] prop-2-enoate](/img/structure/B13398638.png)

![[Ir(dFppy)2(dtbbpy)]PF6](/img/structure/B13398648.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13398651.png)

![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)
![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)

